molecular formula C16H19N3OS B3809508 N-benzyl-N-(1,3-thiazol-2-ylmethyl)prolinamide hydrochloride

N-benzyl-N-(1,3-thiazol-2-ylmethyl)prolinamide hydrochloride

Cat. No.: B3809508
M. Wt: 301.4 g/mol
InChI Key: LDTHUHXEEAYEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(1,3-thiazol-2-ylmethyl)prolinamide hydrochloride is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields of research. This compound is a proline-based organocatalyst that has been extensively studied for its catalytic properties and its ability to facilitate various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,3-thiazol-2-ylmethyl)prolinamide hydrochloride involves the formation of a hydrogen bond between the amide nitrogen of the proline moiety and the carbonyl group of the substrate. This interaction facilitates the formation of an enamine intermediate, which is then attacked by an electrophile to form the final product.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity, making it a promising candidate for various applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-N-(1,3-thiazol-2-ylmethyl)prolinamide hydrochloride is its high catalytic activity and selectivity. It has been shown to catalyze various reactions with high yields and enantioselectivity. However, one of the major limitations of this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on N-benzyl-N-(1,3-thiazol-2-ylmethyl)prolinamide hydrochloride. One of the major areas of research is the development of new synthetic methodologies using this compound as a catalyst. Another area of research is the investigation of the mechanism of action of this compound and the development of new derivatives with improved catalytic properties. Additionally, the potential applications of this compound in the pharmaceutical industry and in material science are areas of future research.

Scientific Research Applications

N-benzyl-N-(1,3-thiazol-2-ylmethyl)prolinamide hydrochloride has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in the field of organic synthesis, where it has been used as a catalyst for various chemical reactions. It has been shown to catalyze reactions such as aldol reactions, Michael additions, and Mannich reactions.

Properties

IUPAC Name

N-benzyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(14-7-4-8-17-14)19(12-15-18-9-10-21-15)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,14,17H,4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTHUHXEEAYEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N(CC2=CC=CC=C2)CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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